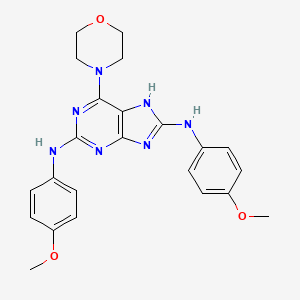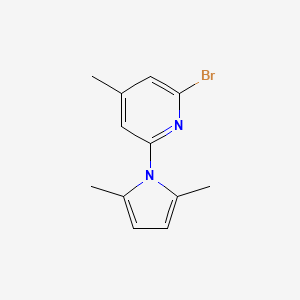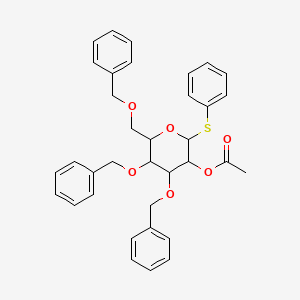
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside is a complex organic compound with the molecular formula C35H36O6S and a molecular weight of 584.73 g/mol . It is a white to almost white powder or crystalline substance that is heat-sensitive and should be stored at refrigerated temperatures (0-10°C) . This compound is primarily used in glycoscience and chemical biology research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside involves multiple steps, including the protection of hydroxyl groups, acetylation, and thioglycoside formation. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of the galactopyranoside are protected using benzyl groups.
Acetylation: The hydroxyl group at position 2 is acetylated using acetic anhydride in the presence of a base such as pyridine.
Thioglycoside Formation: The anomeric hydroxyl group is converted to a thioglycoside using thiophenol in the presence of a Lewis acid like boron trifluoride etherate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The thioglycoside moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl and benzyl protecting groups can be selectively removed under reductive conditions.
Substitution: The thioglycoside can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can remove benzyl groups, while acetyl groups can be removed using hydrazine hydrate.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected galactopyranosides.
Substitution: Thioglycoside derivatives with various substituents.
Aplicaciones Científicas De Investigación
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside is widely used in scientific research, particularly in the fields of glycoscience and chemical biology. Its applications include:
Glycosyl Donor: Used as a glycosyl donor in the synthesis of complex oligosaccharides.
Inhibitor Studies: Employed in studies to inhibit specific enzymes involved in glycosylation processes.
Structural Studies: Utilized in NMR and crystallography studies to understand carbohydrate-protein interactions.
Mecanismo De Acción
The mechanism of action of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. The thioglycoside linkage is crucial for its stability and reactivity in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside: Similar in structure but with acetyl groups at all hydroxyl positions.
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-beta-D-thiogalactopyranoside: Contains an allyl group at position 3 instead of a benzyl group.
Uniqueness
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside is unique due to its specific pattern of acetyl and benzyl protection, which provides a balance of stability and reactivity, making it a valuable glycosyl donor in synthetic carbohydrate chemistry .
Propiedades
IUPAC Name |
[4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O6S/c1-26(36)40-34-33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(25-37-22-27-14-6-2-7-15-27)41-35(34)42-30-20-12-5-13-21-30/h2-21,31-35H,22-25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFDEPUTIUTSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1SC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
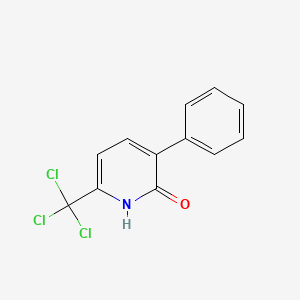
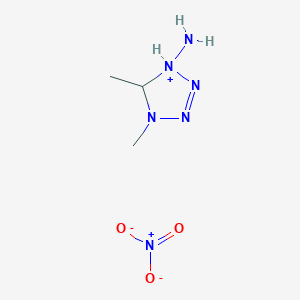


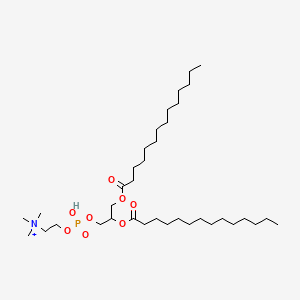
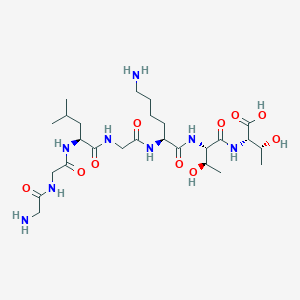

![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12517356.png)
![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
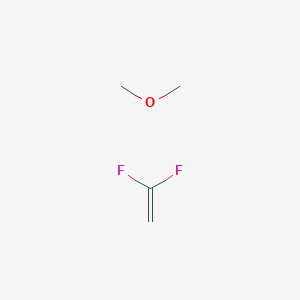
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
